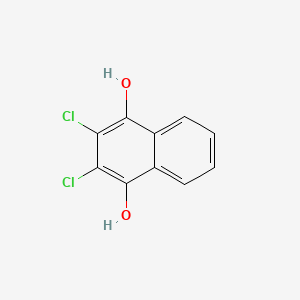
1-Butanol, 4-(diphenylphosphino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4-(diphenylphosphino)- is an organophosphorus compound with the chemical formula C16H17OP. It is a derivative of butanol where a diphenylphosphino group is attached to the fourth carbon atom of the butanol chain. This compound is known for its applications in organic synthesis and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(diphenylphosphino)- can be synthesized through the reaction of 4-bromobutanol with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: While specific industrial production methods for 1-Butanol, 4-(diphenylphosphino)- are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butanol, 4-(diphenylphosphino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The diphenylphosphino group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are common.
Coordination: Transition metals like palladium or nickel are used to form coordination complexes.
Major Products:
Oxidation: Formation of 4-(diphenylphosphino)butanal or 4-(diphenylphosphino)butanone.
Substitution: Formation of various substituted butyl phosphines.
Coordination: Formation of metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4-(diphenylphosphino)- is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in organic reactions.
Biology: Investigated for its potential in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Butanol, 4-(diphenylphosphino)- primarily involves its ability to coordinate with metal ions. The diphenylphosphino group acts as a ligand, binding to metal centers and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound with two diphenylphosphino groups attached to a butane backbone.
1,2-Bis(diphenylphosphino)ethane: A shorter chain analog with similar coordination properties.
1,3-Bis(diphenylphosphino)propane: A compound with a three-carbon chain and two diphenylphosphino groups.
Uniqueness: 1-Butanol, 4-(diphenylphosphino)- is unique due to its single diphenylphosphino group attached to a butanol chain, providing distinct reactivity and coordination properties compared to its bis-phosphino analogs. Its structure allows for selective coordination and functionalization, making it valuable in specific catalytic applications.
Eigenschaften
CAS-Nummer |
7526-70-7 |
|---|---|
Molekularformel |
C16H19OP |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
4-diphenylphosphanylbutan-1-ol |
InChI |
InChI=1S/C16H19OP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChI-Schlüssel |
CUWXSUUZRCXWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)



